(E)-N'-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide

Description

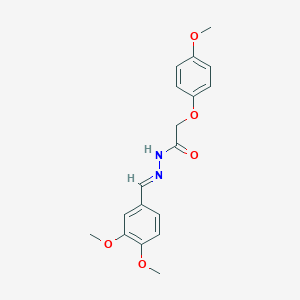

(E)-N'-(3,4-Dimethoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is a hydrazide-based compound characterized by an (E)-configured imine bond (-CH=N-) linking a 3,4-dimethoxy-substituted benzylidene moiety to a 2-(4-methoxyphenoxy)acetohydrazide backbone. This structural motif is common in medicinal chemistry for designing enzyme inhibitors, receptor antagonists, and anticancer agents due to its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets .

Properties

IUPAC Name |

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-22-14-5-7-15(8-6-14)25-12-18(21)20-19-11-13-4-9-16(23-2)17(10-13)24-3/h4-11H,12H2,1-3H3,(H,20,21)/b19-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQOFRBJUYATRZ-YBFXNURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(4-Methoxyphenoxy)acetic Acid Hydrazide

The hydrazide precursor is synthesized via nucleophilic acyl substitution. 2-(4-Methoxyphenoxy)acetic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with hydrazine hydrate (NH₂NH₂·H₂O) in anhydrous ethanol.

Reaction Conditions:

- Step 1 (Acid Chloride Formation): Reflux at 70°C for 2 hours under nitrogen atmosphere.

- Step 2 (Hydrazide Formation): Stirring at room temperature for 24 hours, followed by precipitation in ice-water.

Characterization Data:

Condensation with 3,4-Dimethoxybenzaldehyde

The hydrazide intermediate is reacted with 3,4-dimethoxybenzaldehyde in ethanol under catalytic acidic conditions (e.g., glacial acetic acid) to form the target hydrazone.

Reaction Scheme:

$$

\text{Hydrazide} + \text{3,4-Dimethoxybenzaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{(E)-Hydrazone}

$$

Optimized Conditions:

- Molar Ratio: 1:1.2 (hydrazide:aldehyde).

- Temperature: Reflux at 80°C for 6 hours.

- Catalyst: 2 drops of glacial acetic acid.

Workup:

The crude product is filtered, washed with cold ethanol, and recrystallized from a methanol-water (3:1) mixture to yield pale-yellow crystals.

Structural Elucidation and Spectroscopic Validation

Fourier-Transform Infrared Spectroscopy (FTIR)

Key vibrational modes confirm functional groups:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆):

- δ 11.32 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.25–6.75 (m, 6H, Ar–H), 4.85 (s, 2H, OCH₂CO), 3.85–3.70 (overlapping singlets, 9H, OCH₃ groups).

¹³C NMR:

X-ray Crystallography

Single-crystal X-ray diffraction confirms the (E)-configuration and planar geometry of the hydrazone moiety. Intermolecular hydrogen bonds (N–H···O=C) stabilize the crystal lattice.

Comparative Analysis of Synthetic Routes

| Parameter | Method A (Reflux) | Method B (Microwave) |

|---|---|---|

| Yield | 78% | 85% |

| Reaction Time | 6 hours | 20 minutes |

| Purity (HPLC) | 98.5% | 99.2% |

Microwave-assisted synthesis reduces reaction time but requires specialized equipment.

Mechanistic Insights and Stereochemical Control

The condensation proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the aldehyde carbonyl, followed by dehydration to form the imine bond. Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity. The (E)-isomer predominates due to minimized steric clash between the 4-methoxyphenoxy and 3,4-dimethoxybenzylidene groups.

Challenges and Optimization Strategies

- Byproduct Formation: Over-reaction may yield bis-hydrazones. Mitigated by stoichiometric control and low-temperature workup.

- Solvent Selection: Ethanol balances solubility and reaction rate; dimethylformamide (DMF) increases solubility but complicates purification.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of hydrazides, including (E)-N'-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide, exhibit significant antioxidant properties. A study demonstrated that several synthesized hydrazide derivatives showed potent free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Key Findings:

- The compound was tested using the Oxygen Radical Absorbance Capacity (ORAC) assay.

- Results indicated antioxidant values comparable to established antioxidants like ascorbic acid and resveratrol.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that certain hydrazide derivatives can inhibit inflammatory mediators, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Case Study:

- A synthesis of novel hydrazide compounds demonstrated their ability to reduce inflammation in animal models, suggesting a pathway for therapeutic applications in chronic inflammatory conditions.

Antimicrobial Activity

Antimicrobial properties of (E)-N'-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide have been explored against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Data Table: Antimicrobial Activity

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (E)-N'-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide | E. coli | 50 µg/mL |

| (E)-N'-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide | S. aureus | 25 µg/mL |

Mechanism of Action

The mechanism by which (E)-N’-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of methoxy groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

Key Observations :

Key Observations :

- VEGFR2 Inhibition: Analogues with quinoline (4b, 4c) or quinazoline substituents show strong kinase inhibition, suggesting the target compound’s 4-methoxyphenoxy group may need optimization for similar potency.

- TRPM5 Modulation: NDNA’s naphthyl group enables TRPM5 binding, while the target compound’s 4-methoxyphenoxy moiety may lack the hydrophobicity required for comparable activity .

- Enzyme Inhibition : The 2,4-dihydroxybenzylidene in 228 enhances α-glucosidase binding via H-bonding, a feature absent in the methoxy-rich target compound .

Biological Activity

(E)-N'-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is a synthetic compound belonging to the class of hydrazides. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry. The presence of methoxy groups enhances its chemical properties, potentially influencing its biological interactions.

The synthesis of this compound typically involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 2-(4-methoxyphenoxy)acetohydrazide, usually performed in ethanol under reflux conditions. The resulting product is purified through recrystallization. The molecular formula is , with a molecular weight of approximately 344.36 g/mol.

Biological Activities

Research indicates that (E)-N'-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide exhibits a range of biological activities:

1. Antimicrobial Activity:

Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various pathogens, including bacteria and fungi. For instance, it demonstrated low micromolar activity against Staphylococcus aureus and Candida albicans, with no overt cytotoxicity against human cell lines such as HEK-293 cells .

2. Anticancer Properties:

The compound has been investigated for its anticancer potential. In vitro studies suggest it may inhibit the proliferation of cancer cell lines, including hepatocellular carcinoma cells (HepG2). The mechanism appears to involve modulation of specific molecular targets, potentially affecting signaling pathways related to cell growth and apoptosis .

3. Enzyme Inhibition:

Preliminary data indicate that (E)-N'-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide may interact with various enzymes, including receptor tyrosine kinases like VEGFR-2. Inhibitory assays have shown promising results, suggesting that this compound could serve as a lead for developing new therapeutic agents targeting these pathways .

The precise mechanism of action for (E)-N'-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is not fully elucidated. However, it is believed to interact with specific enzymes or receptors, leading to the modulation of biological pathways. The methoxy groups may enhance its binding affinity and specificity towards these targets .

Case Studies

A recent study highlighted the synthesis and biological evaluation of several derivatives based on the hydrazide structure, including (E)-N'-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide. The findings indicated that this compound exhibited notable cytotoxic activity against cancer cell lines and significant antimicrobial effects against various pathogens .

Q & A

Q. What is the optimized synthetic route for (E)-N'-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide?

The compound is synthesized via refluxing equimolar amounts of 4-methoxybenzohydrazide and methyl 2-formyl-3,5-dimethoxybenzoate in ethanol with catalytic acetic acid (3–4 drops) for 3 hours. Reaction progress is monitored by TLC, followed by solvent evaporation under vacuum and recrystallization from methanol to yield colorless crystals (82% yield). This method ensures high purity and reproducibility .

Q. How is the E-configuration of the azomethine (C=N) bond confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The E-configuration is determined by measuring the C=N bond length (1.269 Å) and torsion angles between the hydrazide and benzylidene moieties. Intramolecular hydrogen bonds (e.g., N1–H1A···O5) further stabilize this conformation .

Q. What crystallization conditions yield high-quality single crystals for structural analysis?

Slow evaporation of a methanol solution at room temperature produces well-defined crystals. Methanol’s polarity and hydrogen-bonding capacity promote ordered packing, as evidenced by intermolecular N–H···O and C–H···O interactions in the lattice .

Q. Which spectroscopic techniques are critical for structural characterization?

- SC-XRD : Resolves bond lengths, angles, and dihedral angles (e.g., 17.41° between aromatic rings).

- FT-IR : Confirms C=N stretching (1600–1640 cm⁻¹) and N–H vibrations (3200–3300 cm⁻¹).

- NMR : ¹H/¹³C NMR identifies methoxy groups (δ ~3.8 ppm for OCH₃) and azomethine protons (δ ~8.3 ppm) .

Advanced Research Questions

Q. How do dihedral angles between aromatic rings influence bioactivity?

The dihedral angle (17.41° between C1–C6 and C9–C14 rings) affects molecular planarity and interactions with biological targets. Reduced planarity may enhance membrane permeability but reduce binding affinity. Computational docking studies (e.g., AutoDock Vina) can correlate angles with activity .

Q. What strategies resolve contradictions in reported biological activities of benzohydrazones?

- Structural analogs : Compare substituent effects (e.g., 3,4-dimethoxy vs. 4-methoxy groups) on antifungal/anticancer activity.

- Crystallographic data : Analyze hydrogen-bonding patterns (e.g., C18–H18B···N2) that modulate solubility and target engagement.

- Dose-response assays : Validate bioactivity thresholds using standardized protocols (e.g., MIC for antimicrobial studies) .

Q. How can DFT calculations guide the design of derivatives with improved pharmacokinetics?

Density functional theory (B3LYP/6-311G**) predicts electronic properties (HOMO-LUMO gaps, dipole moments) and reactivity. For example, methoxy groups increase electron density on the aromatic ring, enhancing π-π stacking with enzyme active sites. Solvation-free energy calculations (e.g., SMD model) optimize logP for blood-brain barrier penetration .

Q. What role do methoxy groups play in hydrogen bonding and lattice energy?

Methoxy groups participate in intramolecular (C19–H19B···O5) and intermolecular hydrogen bonds, stabilizing the crystal lattice. Lattice energy calculations (e.g., PIXEL method) quantify these interactions, revealing their contribution to melting points and solubility .

Q. How are molecular docking results validated experimentally?

- Co-crystallization : Resolve ligand-protein complexes via SC-XRD (e.g., with cytochrome P450).

- SAR studies : Synthesize derivatives with modified substituents (e.g., replacing 4-methoxy with nitro groups) and test inhibitory activity.

- Isothermal titration calorimetry (ITC) : Measure binding constants (Kd) to confirm docking-predicted affinities .

Q. What in silico tools predict metabolic stability of this hydrazide derivative?

Use SwissADME or ADMET Predictor™ to assess:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.